molecular formula C17H17NO6S B8314066 3-{Ethyl[4-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid

3-{Ethyl[4-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid

Cat. No.: B8314066
M. Wt: 363.4 g/mol
InChI Key: HTKWLPSQLTWKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{Ethyl[4-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid is a useful research compound. Its molecular formula is C17H17NO6S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H17NO6S

Molecular Weight

363.4 g/mol

IUPAC Name

3-[ethyl-(4-methoxycarbonylphenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C17H17NO6S/c1-3-18(14-9-7-12(8-10-14)17(21)24-2)25(22,23)15-6-4-5-13(11-15)16(19)20/h4-11H,3H2,1-2H3,(H,19,20)

InChI Key

HTKWLPSQLTWKQV-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 330 mg of 2-(trimethylsilyl)ethyl 3-{ethyl[4-(methoxycarbonyl)phenyl]sulfamoyl}benzoate and 5.0 mL of THF was added a solution of TBAF in THF (1.0 M, 1.42 mL), followed by stirring at room temperature for 15 hours. To the reaction mixture was added a 0.1 M aqueous hydrochloric acid solution, followed by extraction with ethyl acetate. The organic layer was washed with a 0.1 M aqueous hydrochloric acid solution and a 10% aqueous citric acid solution, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain 238 mg of 3-{ethyl[4-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid as a white solid.
Name
2-(trimethylsilyl)ethyl 3-{ethyl[4-(methoxycarbonyl)phenyl]sulfamoyl}benzoate
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.42 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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